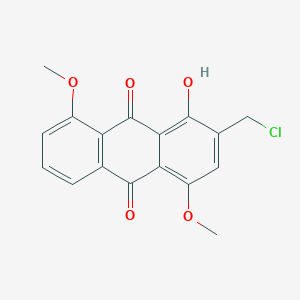
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a chloromethyl group, a hydroxy group, and two methoxy groups attached to an anthracene-9,10-dione core. Anthraquinones are known for their diverse biological activities and are widely used in various scientific and industrial applications.
准备方法
The synthesis of 2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione typically involves multiple steps. One common method includes the chloromethylation of 1-hydroxy-4,8-dimethoxyanthracene-9,10-dione using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.
Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as pyridine or triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various anthraquinone derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
作用机制
The mechanism of action of 2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which may contribute to its anticancer activity. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
相似化合物的比较
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Hydroxy-4,8-dimethoxyanthracene-9,10-dione: Lacks the chloromethyl group, which may result in different reactivity and biological activities.
2-Methyl-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione: Contains a methyl group instead of a chloromethyl group, leading to variations in its chemical properties and applications.
2-(Bromomethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione: The bromomethyl group may exhibit different reactivity compared to the chloromethyl group, affecting its use in synthesis and biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
75963-94-9 |
|---|---|
分子式 |
C17H13ClO5 |
分子量 |
332.7 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO5/c1-22-10-5-3-4-9-12(10)17(21)14-13(16(9)20)11(23-2)6-8(7-18)15(14)19/h3-6,19H,7H2,1-2H3 |
InChI 键 |
HBJIPEXEAYGBJG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C(=CC(=C3C2=O)OC)CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)
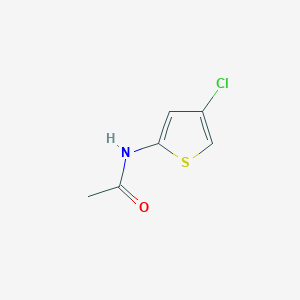

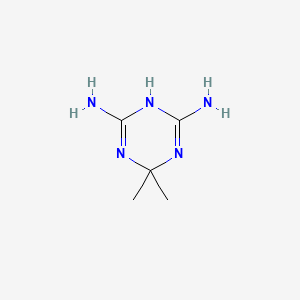
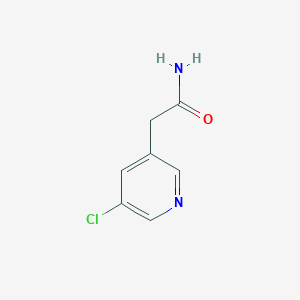
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)
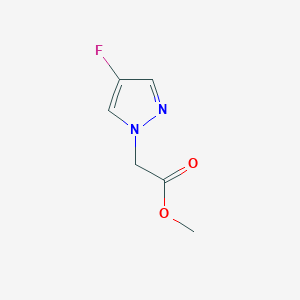
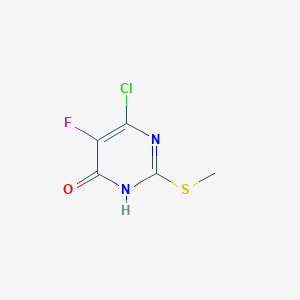


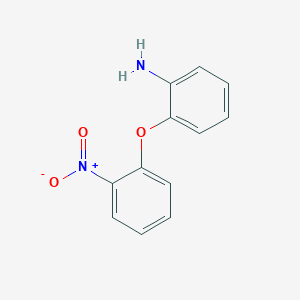
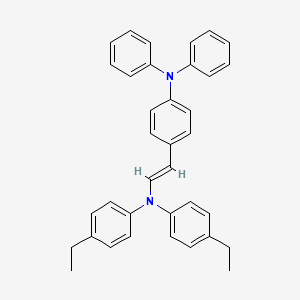
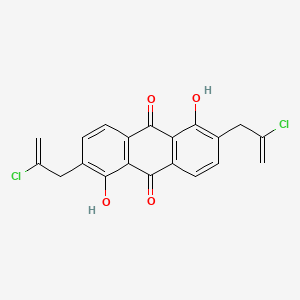
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
